5-Cyclobutylpyridin-2(1h)-one
Description
5-Cyclobutylpyridin-2(1H)-one is a pyridinone derivative characterized by a cyclobutyl substituent at the 5-position of the pyridinone core. The pyridinone scaffold (a six-membered aromatic ring with one oxygen atom and one nitrogen atom) is widely studied due to its versatility in medicinal chemistry and materials science. The cyclobutyl group introduces steric strain due to its four-membered ring structure, which may influence conformational flexibility, solubility, and intermolecular interactions compared to bulkier substituents like cyclohexyl .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5-cyclobutylidenepyridin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-5-4-8(6-10-9)7-2-1-3-7/h4-6H,1-3H2 |
InChI Key |
VKXRJTLULJGRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C=CC(=O)N=C2)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include pyridinone derivatives with substituents such as cyclohexyl, amino, and methylpyridinyl groups. A comparative analysis is summarized below:
Key Observations:
- Ring Strain vs.
- Polarity: Amino-substituted derivatives (e.g., 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one) exhibit increased polarity, which may enhance aqueous solubility compared to nonpolar cyclobutyl analogs .
Spectroscopic Comparisons
Spectroscopic data from related pyridinone derivatives provide insights into functional group behavior:
Infrared (IR) Spectroscopy
- Pyridinone derivatives typically exhibit carbonyl (C=O) stretches near 1650 cm⁻¹ (e.g., 1650 cm⁻¹ in ) and aromatic C=C/C=N stretches near 1580–1620 cm⁻¹ . The cyclobutyl group’s electron-donating/withdrawing effects may slightly shift these peaks compared to cyclohexyl or amino substituents.
Nuclear Magnetic Resonance (NMR)
- 1H-NMR: Pyridinone protons in analogs show distinct splitting patterns. For example: Pyridinone H-3 protons resonate near δ 7.39–7.44 ppm (doublet of doublets) . Cyclohexyl substituents (e.g., in ) deshield adjacent protons, shifting signals upfield compared to cyclobutyl groups.
- 13C-NMR: Carbonyl carbons in pyridinones typically appear near δ 160–170 ppm, while cyclobutyl carbons may resonate at δ 20–40 ppm (cf. cyclohexyl carbons at δ 25–35 ppm) .
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